Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate is an organic compound with the molecular formula C24H30O5 . It consists of 59 atoms: 30 hydrogen atoms, 24 carbon atoms, and 5 oxygen atoms . This compound is known for its unique structure, which includes a benzoate ester linked to a nonylphenoxy group through a carbonyl bridge.
Preparation Methods
The synthesis of Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate typically involves esterification reactions. One common method is the reaction of 2-hydroxybenzoic acid with 4-nonylphenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or phenoxy group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals, polymers, and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or changes in gene expression .
Comparison with Similar Compounds
Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate can be compared with other similar compounds, such as:
Methyl 2-{[(4-octylphenoxy)carbonyl]oxy}benzoate: Similar structure but with an octyl group instead of a nonyl group.
Methyl 2-{[(4-decylphenoxy)carbonyl]oxy}benzoate: Similar structure but with a decyl group instead of a nonyl group.
The uniqueness of this compound lies in its specific nonylphenoxy group, which imparts distinct chemical and physical properties compared to its analogs .
Properties
CAS No. |
189010-67-1 |
---|---|
Molecular Formula |
C24H30O5 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
methyl 2-(4-nonylphenoxy)carbonyloxybenzoate |
InChI |
InChI=1S/C24H30O5/c1-3-4-5-6-7-8-9-12-19-15-17-20(18-16-19)28-24(26)29-22-14-11-10-13-21(22)23(25)27-2/h10-11,13-18H,3-9,12H2,1-2H3 |
InChI Key |
HMCXQYADBIDMKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OC(=O)OC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.